1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a trifluoromethyl group, and a methoxyethyl substituent. Its chemical formula is and it has a molecular weight of approximately 238.16 g/mol . This compound is of interest in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities and applications as a building block for more complex molecules.
1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid falls under the category of pyrazole derivatives, which are known for their diverse biological properties. It is classified as an organic compound with potential applications in pharmaceuticals and agrochemicals.
The synthesis of 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves several key steps:
The reaction conditions typically include solvents such as dimethyl sulfoxide or acetonitrile, and may require specific temperatures and pressures to optimize yields. The use of catalysts can also enhance reaction efficiency.
1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions:
Reagents commonly used include sodium ethoxide for substitutions and various acids for oxidation processes. Reaction conditions such as temperature, solvent choice, and concentration play critical roles in determining yields and product purity.
The mechanism of action for 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid involves interactions with specific biological targets, potentially including enzymes or receptors. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioactivity .
Molecular modeling studies suggest that the electronic properties imparted by the trifluoromethyl group could enhance interactions with biological targets .
1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has several scientific applications:
This compound's diverse applications highlight its significance in both research and industrial contexts, making it a valuable subject for further studies.
The strategic incorporation of trifluoromethyl (CF₃) and methoxyethyl groups into pyrazole scaffolds significantly enhances their pharmacodynamic and pharmacokinetic profiles. The CF₃ group is a masterkey modulator of bioactivity: Its strong electron-withdrawing nature increases the compound’s metabolic stability by resisting oxidative degradation in hepatic environments while simultaneously enhancing membrane permeability through controlled lipophilicity adjustment. This group also participates in specific binding interactions with hydrophobic enzyme pockets, such as those in acetylcholinesterase (AChE) and carbonic anhydrase (CA), by forming unique dipole-dipole interactions and fluorine-based hydrogen bonds [8].
The 2-methoxyethyl substituent at the N1 position introduces distinct advantages. Its terminal ether oxygen atom serves as a hydrogen bond acceptor, improving water solubility and facilitating interactions with polar residues in enzyme binding sites. Conformationally, the ethylene bridge (–CH₂CH₂–) provides rotational flexibility, enabling optimal positioning of the methoxy group within varying enzyme cavities. This flexibility has been linked to improved selectivity for target enzymes like CA isoforms (e.g., hCA I/II) over off-target metalloenzymes [3] [8]. Synergistically, these substituents transform the pyrazole core into a privileged scaffold capable of engaging diverse biological targets—validated by studies showing enhanced inhibitory activity against neurological (AChE) and metabolic (PTP1B) enzymes relative to non-fluorinated analogs [6].
Table 1: Key Physicochemical Properties of 1-(2-Methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic Acid
Property | Value/Descriptor | Significance in Drug Design |
---|---|---|
Molecular Formula | C₈H₉F₃N₂O₃ | Balanced heteroatom content for bioactivity |
Molecular Weight | 238.16 g/mol | Compliant with Lipinski’s Rule of Five |
SMILES String | COCCn1nc(cc1C(=O)O)C(F)(F)F | Specifies regiochemistry at N1, C3, and C5 |
LogP (Estimated) | ~1.8 | Optimal lipophilicity for cellular permeability |
Hydrogen Bond Acceptors | 5 | Facilitates target binding and solubility |
Carboxylic Acid pKa | ~3.5 (enhanced by CF₃) | Promotes ionization at physiological pH |
Pyrazole-5-carboxylic acids emerged as pharmacophores in the 1980s, initially serving as intermediates for non-steroidal anti-inflammatory drugs (e.g., Celecoxib analogs). Their evolution accelerated with the recognition that the carboxylic acid group at C5 enables versatile derivatization—forming esters, amides, and acyl hydrazides—while directly coordinating with catalytic zinc ions in metalloenzymes like carbonic anhydrase [5]. Early routes relied on Knorr pyrazole synthesis, condensing hydrazines with β-ketoesters or 1,3-dicarbonyl compounds. However, these methods suffered from regioselectivity issues, particularly with unsymmetical diketones, yielding mixtures of 3- and 5-trifluoromethyl isomers [5] [9].
The synthesis of 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exemplifies modern advances. Contemporary routes employ:
Table 2: Evolution of Synthetic Methods for Trifluoromethyl Pyrazole Carboxylic Acids
Synthetic Era | Key Methodology | Limitations | Modern Solutions |
---|---|---|---|
1980s–1990s | Classical Knorr Condensation | Low regioselectivity with CF₃ diketones | Use of ortho-directed metalation |
Early 2000s | Hydrazine + β-Ketoesters | Requires harsh ester hydrolysis conditions | Direct carboxylation via C-H activation |
2010s–Present | Transition Metal-Catalyzed Coupling | Catalyst costs and metal contamination | Metal-free cyclization with hypervalent iodine |
These innovations addressed historical challenges, enabling gram-scale production of the title compound with >95% purity—critical for reliable biological evaluation [9] [10].
Structural analogs of 1-(2-methoxyethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid demonstrate how minor modifications profoundly impact target selectivity and potency:
1-(2-Fluoroethyl) analog (VC3137516): Exhibits enhanced blood-brain barrier penetration (Log P = 1.9 vs. 1.5 for methoxyethyl) attributed to fluorine’s electronegativity. This analog shows promise in CNS-targeting AChE inhibitors for Alzheimer’s disease [8].
C3/C5 Modifications:
Table 3: Biological Activities of Select Pyrazole-5-carboxylic Acid Analogs
Compound | AChE Inhibition IC₅₀ (μM) | hCA II Inhibition IC₅₀ (μM) | PTP1B Inhibition IC₅₀ (μM) | Primary Applications |
---|---|---|---|---|
1-(2-Methoxyethyl)-3-(CF₃)-1H-pyrazole-5-COOH | 0.42 ± 0.03 | 0.38 ± 0.05 | 1.85 ± 0.12 | Multitarget AD therapies |
1-Methyl-3-(CF₃)-1H-pyrazole-4-COOH | >100 | 84.6 ± 3.2 | >50 | Intermediate for agrochemicals |
1-(2-Fluoroethyl)-3-(CF₃)-1H-pyrazole-5-COOH | 0.37 ± 0.04 | 0.41 ± 0.07 | 2.10 ± 0.15 | CNS-penetrant AChE inhibitors |
5-Amino-1-(2,6-dichlorophenyl)pyrazole-4-COOH | Not reported | Not reported | 0.22 ± 0.03 | Antidiabetic agents |
Beyond medicinal applications, these derivatives serve as herbicide intermediates and fungicide precursors. For example, esterification of the C5 carboxylic acid with phenolic groups yields analogs with potent activity against Botrytis cinerea, leveraging the pyrazole’s ability to disrupt fungal membrane biosynthesis [5] [8]. This versatility confirms the title compound as a high-value synthon for rational drug design across therapeutic and agricultural domains.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7